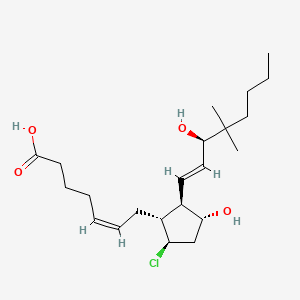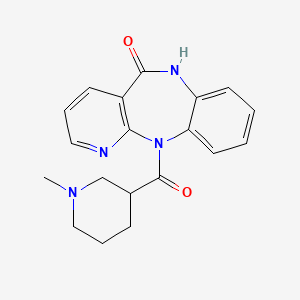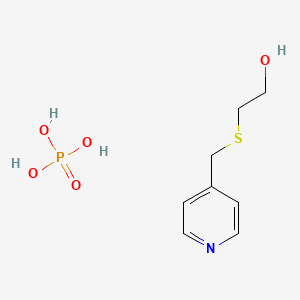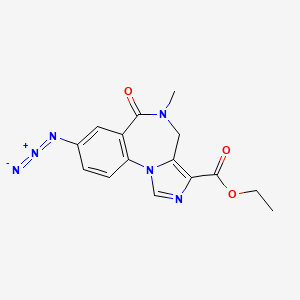
Ro 15-4513
概要
説明
Ro 15-4513は、IUPAC名で8-アジド-5,6-ジヒドロ-5-メチル-6-オキソ-4H-イミダゾ-1,4-ベンゾジアゼピン-3-カルボン酸エチルとしても知られており、ベンゾジアゼピン系薬物の弱い部分的逆アゴニストです。1980年代にホフマン・ラ・ロッシュ社によって開発されました。 This compoundは、ベンゾジアゼピン解毒剤であるフルマゼニルと構造的に関連しており、アルコール中毒の解毒剤としての可能性が研究されています .
科学的研究の応用
Ro 15-4513 has several scientific research applications, including:
Alcohol Antidote: this compound has been studied for its potential as an antidote to alcohol intoxication.
Neuropharmacology Research: This compound is used as a tool to investigate the neuropsychopharmacology of alcohol and the GABAergic system.
作用機序
Ro 15-4513は、GABA A受容体複合体のベンゾジアゼピン受容体部位で部分的な逆アゴニストとして作用します。GABA A受容体のα5β3δサブタイプに結合し、エタノールの結合部位をブロックします。 このエタノール効果の拮抗作用は、ベンゼン環の8位のアジド基の存在によるものと考えられており、エタノールが受容体に結合するのを防ぎます . This compoundは、不安誘発性も示し、高用量ではけいれんを起こす可能性があります .
類似の化合物との比較
This compoundは、別のベンゾジアゼピン受容体拮抗剤であるフルマゼニルと構造的に関連しています。フルマゼニルはエタノールの効果を阻止するのに効果がないのに対し、this compoundはエタノールの効果を選択的に拮抗します。 このことから、this compoundは、アルコール解毒剤としての潜在的な用途においてユニークなものとなっています .
類似の化合物
フルマゼニル: ベンゾジアゼピン過剰摂取の治療に用いられるベンゾジアゼピン受容体拮抗剤.
ジアゼパム: 不安解消作用と鎮静作用を持つベンゾジアゼピンアゴニスト.
アルプラゾラム: 不安解消作用を持つ別のベンゾジアゼピンアゴニスト.
This compoundは、エタノールの効果を選択的にブロックするというユニークな能力を持っているため、他のベンゾジアゼピン受容体拮抗剤やアゴニストとは異なります。
生化学分析
Biochemical Properties
Ro 15-4513 interacts with the benzodiazepine receptors, specifically the diazepam-insensitive (DI) and diazepam-sensitive (DS) receptors . It acts as a partial inverse agonist at recombinant DS α1-, α2-, α3- and α5-GABA A receptors .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It can antagonize the effects of ethanol, making it a potential antidote to the acute impairment caused by alcohols . It can cause serious side-effects including anxiety, and at higher doses, convulsions .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the GABA A receptors. It is thought that this compound antagonizes the effects of ethanol because the azido group at the 8- position of the benzene ring blocks the binding site for ethanol on the α5β3δ subtype of the GABA A receptor .
Temporal Effects in Laboratory Settings
This compound has a fairly short half-life, which means that several repeated doses would have to be given over an extended period . This is particularly important when it is used as a potential antidote to alcohol, as it would need to be administered until the alcohol had been metabolised .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For example, it has been shown to completely inhibit the ethanol-induced reduction in total locomotor activity at a dosage of 3 mg/kg .
Metabolic Pathways
Given its interactions with the GABA A receptors, it is likely that it is involved in the GABAergic signaling pathway .
Transport and Distribution
Given its interactions with the GABA A receptors, it is likely that it is transported and distributed in a manner similar to other benzodiazepines .
Subcellular Localization
Given its interactions with the GABA A receptors, it is likely that it is localized to the cell membrane where these receptors are typically found .
準備方法
Ro 15-4513は、イミダゾベンゾジアゼピンコア構造の形成を含む一連の化学反応によって合成できます。合成経路は一般的に以下の手順を含みます。
イミダゾベンゾジアゼピンコアの形成: 適切な前駆体の環化によって、コア構造が形成されます。
アジド基の導入: アジド基は、置換反応によってベンゼン環の8位に導入されます。
エステル化: カルボン酸基はエステル化されてエチルエステルを形成します。
これらの手順の反応条件は、通常、目的の生成物を高純度で得るために、有機溶媒、触媒、および制御された温度の使用が含まれます .
化学反応解析
This compoundは、次のようないくつかの種類の化学反応を起こします。
置換反応: アジド基は、アルキン基を含む分子との銅触媒アジド-アルキン環状付加反応(CuAAC)に関与することができます。
還元反応: アジド基は、適切な条件下でアミン基に還元できます。
加水分解: エステル基は加水分解して対応するカルボン酸を形成できます。
これらの反応で使用される一般的な試薬には、CuAAC反応の銅触媒と、還元反応の還元剤が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
This compoundには、次のようないくつかの科学研究への応用があります。
アルコール解毒剤: this compoundは、アルコール中毒の解毒剤としての可能性が研究されています。
PETイメージング: This compoundは、炭素-11で標識することができ、脳内のベンゾジアゼピン受容体結合を視覚化する陽電子放出断層撮影(PET)イメージングの際の配位子として使用されます.
神経薬理学研究: This compoundは、アルコールとGABA作動性系の神経精神薬理学を調査するためのツールとして使用されます.
化学反応の分析
Ro 15-4513 undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) with molecules containing alkyne groups.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include copper catalysts for the CuAAC reactions and reducing agents for the reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Ro 15-4513 is structurally related to flumazenil, another benzodiazepine receptor antagonist. unlike flumazenil, which is ineffective at blocking the effects of ethanol, this compound selectively antagonizes the effects of ethanol. This makes this compound unique in its potential use as an alcohol antidote .
Similar Compounds
Flumazenil: A benzodiazepine receptor antagonist used to treat benzodiazepine overdoses.
Diazepam: A benzodiazepine agonist used for its anxiolytic and sedative effects.
Alprazolam: Another benzodiazepine agonist used for its anxiolytic effects.
This compound’s unique ability to selectively block the effects of ethanol sets it apart from other benzodiazepine receptor antagonists and agonists.
特性
IUPAC Name |
ethyl 8-azido-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-3-24-15(23)13-12-7-20(2)14(22)10-6-9(18-19-16)4-5-11(10)21(12)8-17-13/h4-6,8H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSOJZTUTOQNIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)N=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238763 | |
| Record name | Ro 15-4513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or beige solid; [Sigma-Aldrich MSDS] | |
| Record name | Ro 15-4513 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17121 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
91917-65-6 | |
| Record name | Ethyl 8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91917-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 15-4513 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091917656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ro 15-4513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-15-4513 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5XGL82O5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Ro15-4513?
A1: Ro15-4513 primarily interacts with the γ-aminobutyric acid type A (GABAA) receptors in the central nervous system. [, , , , , , , , , , , , , , , , , ]
Q2: Does Ro15-4513 bind to all GABAA receptor subtypes?
A2: No, Ro15-4513 exhibits selectivity for specific GABAA receptor subtypes. Research suggests it has a higher affinity for receptors containing α4/6 and α5 subunits. [, , , , , , , , , ]
Q3: How does Ro15-4513's binding to GABAA receptors affect their function?
A3: Ro15-4513 acts as a partial inverse agonist at the benzodiazepine site of GABAA receptors. This means it can induce opposite effects compared to benzodiazepine agonists, potentially leading to reduced GABAA receptor function. [, , , , , , , , , , , , , ]
Q4: Does ethanol also bind to GABAA receptors?
A4: Yes, ethanol has been shown to modulate GABAA receptor function, particularly those containing the δ subunit. Notably, Ro15-4513 can antagonize ethanol's effects on these specific receptor subtypes. [, , , ]
Q5: How does Ro15-4513 antagonize ethanol's effects on GABAA receptors?
A5: While the exact mechanism is still under investigation, research suggests that Ro15-4513 might compete with ethanol for a common binding site on specific GABAA receptor subtypes, particularly those containing the δ subunit. [, , ]
Q6: Does Ro15-4513 affect other neurochemical actions of ethanol besides GABAA receptor modulation?
A6: Studies indicate that Ro15-4513's antagonism of ethanol is relatively specific to GABAA receptor-mediated chloride flux. It has not been found to significantly alter other neurochemical actions of ethanol, such as membrane fluidity modulation, effects on voltage-dependent calcium channels, or microsomal calcium release. []
Q7: What specific ethanol-induced behavioral effects does Ro15-4513 antagonize?
A7: Ro15-4513 has been shown to antagonize various ethanol-induced behavioral effects in animal models, including:
- Motor incoordination (ataxia) [, , ]
- Sedation and hypnosis (loss of righting reflex) [, , , ]
- Ethanol self-administration and intake [, , , , , ]
- Anticonvulsant actions [, ]
- Ethanol discrimination [, , ]
Q8: Does Ro15-4513 completely block all doses of ethanol?
A8: No, Ro15-4513's antagonism of ethanol appears to be dose-dependent. It is generally more effective at lower to moderate ethanol doses. At higher doses, its efficacy in blocking ethanol's effects might be reduced or absent. [, , , , ]
Q9: Is Ro15-4513's antagonism of ethanol solely due to its action on GABAA receptors?
A9: While GABAA receptor antagonism is considered a primary mechanism, other factors might contribute to Ro15-4513's overall effects on ethanol responses. Studies suggest the involvement of additional mechanisms, potentially related to prostaglandin synthesis, in its interaction with ethanol. []
Q10: Does Ro15-4513 have any effects on its own in the absence of ethanol?
A10: Yes, Ro15-4513 can exert intrinsic effects in the absence of ethanol. Some studies have reported proconvulsant effects and a reduction in exploratory behavior in rodents, indicating potential anxiogenic properties. These effects further support its classification as a partial inverse agonist at benzodiazepine receptors. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


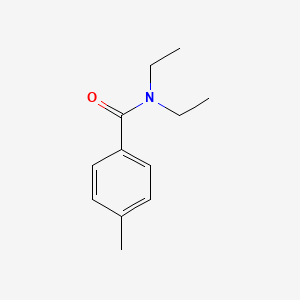



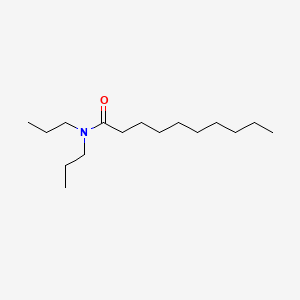


![2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1H-quinazolin-4-one](/img/structure/B1679380.png)
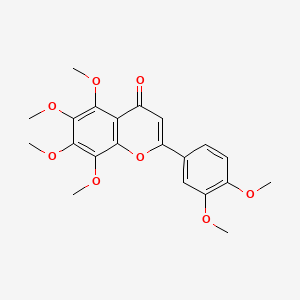
![(2R)-2-[(3S)-3-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B1679384.png)
